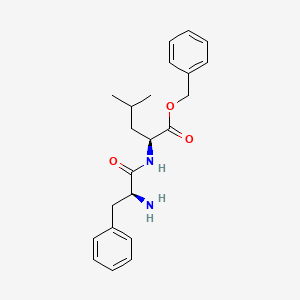
H-Phe-leu-obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Phe-leu-obzl” is a peptide with a sequence of H-phenylalanine . It is also known as L-phenylalanyl-L-leucine, phenylmethyl ester, hydrochloride .
Molecular Structure Analysis
The molecular formula of “H-Phe-leu-obzl” is C22H28N2O3 . The InChI string isInChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 . The molecular weight is 368.47 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Phe-leu-obzl” include a molecular weight of 404.9 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, rotatable bond count of 10, exact mass of 404.1866705 g/mol, monoisotopic mass of 404.1866705 g/mol, topological polar surface area of 81.4 Ų, heavy atom count of 28, and a formal charge of 0 .Aplicaciones Científicas De Investigación
High-Throughput Screening for Biological Activities
Quantitative High-Throughput Screening (qHTS) : A method developed to efficiently identify modulators of molecular targets, including enzymes and cellular functions. This approach generates concentration-response curves for large chemical libraries, improving the accuracy of biological activity identification compared to traditional high-throughput screening (HTS) methods. qHTS is essential for delineating relationships between chemical structures and biological activities, which could be applicable for evaluating the activities of compounds like H-Phe-Leu-Obzl (Inglese et al., 2006).
Photocatalytic Hydrogen Evolution
Photocatalytic Hydrogen Evolution (PHE) : The process of converting solar energy into hydrogen fuel via water splitting, using semiconductor materials. Bimetallic phosphides, for instance, have been studied for their high activity and efficiency in PHE, suggesting a potential area of application for H-Phe-Leu-Obzl if it exhibits similar catalytic properties (Li et al., 2021).
Amide Proton Transfer for MRI pH Sensing
Amide Proton Transfer (APT) Imaging : Utilizes the exchange between water hydrogen atoms and the amide hydrogen atoms of cellular proteins and peptides to produce pH-sensitive MRI contrast. This technique indicates the potential for H-Phe-Leu-Obzl to be involved in novel imaging approaches if it interacts similarly with biological systems (Zhou et al., 2003).
Hydrogen Production and Fermentation
Anaerobic Hydrogen Production : Studies on hydrogen production processes in microbial systems, such as through fermentation, could be relevant if H-Phe-Leu-Obzl influences microbial metabolism or enzyme activity related to hydrogen or energy production (Lin et al., 2010).
Bio-Hydrogen Process and Methanogen Activity
Low pH Impact on Methanogenesis : Investigates how low pH conditions affect methanogenic activity in anaerobic biological processes for hydrogen production. This area could be pertinent if H-Phe-Leu-Obzl affects or is affected by pH conditions in biological systems (Kim et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLYHPTKLTQMK-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-leu-obzl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


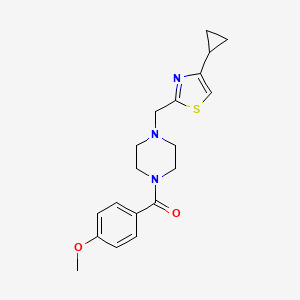
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
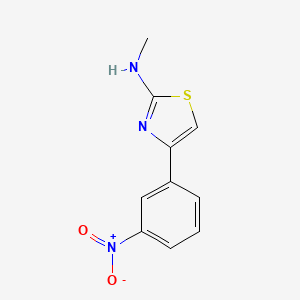

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2879163.png)

![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2879168.png)
![Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2879169.png)
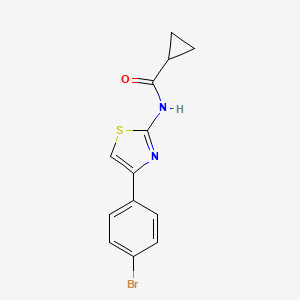
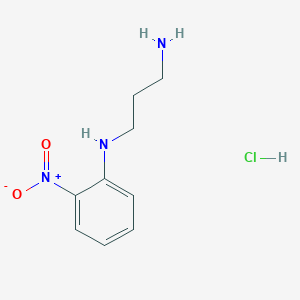
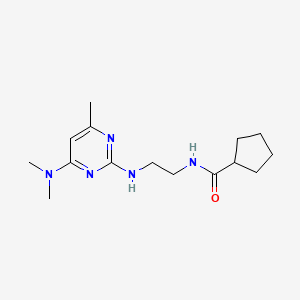
![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)